Glycine-rich protein GWK

Peptide synthesis Quality control RP-HPLC

Natural glycine-rich antimicrobial peptides exhibit batch-dependent heterogeneity, undermining assay reproducibility and regulatory compliance. GWK is a chemically synthesized, single-sequence 33-mer peptide (≥95% HPLC) with predicted dual antimicrobial-antifungal function (SATPdb ID: satpdb19351), eliminating natural-product variability. • Deployable as a reproducible positive control in broth microdilution MIC assays against fungal and bacterial panels. • Triple-Trp motif serves as an intrinsic fluorescent probe for membrane-binding kinetics via CD, SPR, or vesicle leakage assays. • Structurally distinct 0% α-helix, 66.7% coil scaffold for studying coil-mediated membrane disruption.

Molecular Formula
Molecular Weight
Cat. No. B1576534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine-rich protein GWK
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GWK Sequence Identity and Structural Class


Glycine-rich protein GWK is a fully synthetic, linear peptide comprising 33 amino acid residues with a molecular formula of C₁₂₆H₁₈₂N₄₆O₃₈ and a monoisotopic mass corresponding to the sequence YKRGGGGWGGGGGWKGGGGGGGGWKGGGGGGKGGGG [1]. It belongs to the broader glycine-rich protein (GRP) superfamily, a class of proteins and peptides characterized by repetitive glycine motifs and known participation in plant defence, stress responses, and antimicrobial activity [2]. The peptide is catalogued in the SATPdb database (ID: satpdb19351) with computationally predicted dual antimicrobial and antifungal function, and its experimentally determined purity specification by RP‑HPLC is ≥95% [1] . Unlike many naturally sourced GRPs that require extraction from plant tissue, GWK is offered as a chemically synthesized, well‑characterised single‑sequence entity, eliminating batch‑to‑batch compositional variability inherent to natural product isolates.

1
Synthetic single-sequence peptide, eliminating natural-product batch variability
2
RP-HPLC purity specification supports assay standardisation
3
Predicted coil-dominant architecture for membrane-interaction studies
4
Dual antimicrobial-antifungal annotation for multi-pathogen screening

GWK Sequence-Specific Procurement Value


Although several antimicrobial peptides (AMPs) are described as ‘glycine‑rich’, the spectrum, potency, and physicochemical behaviour of each sequence are exquisitely dependent on the precise arrangement of glycine repeats, aromatic residue placement, and overall charge distribution [1]. GWK possesses a distinctive primary structure containing three evenly spaced tryptophan residues (W) embedded within GGGG and GGGGGG blocks and a C‑terminal GGGG‑OH tail, a motif that differs fundamentally from the glycine‑rich peptides Pg‑AMP1 (from guava seeds) and shepherin (from Capsella bursa‑pastoris) in terms of repeat length, aromatic content, and net charge [2]. These sequence‑level variations are known to control membrane permeabilisation kinetics, antifungal versus antibacterial selectivity, and aggregation propensity during synthesis and storage [3]. Consequently, substituting GWK with an alternative ‘glycine‑rich’ peptide without matching the exact sequence and purity profile risks altered bioactivity, unpredictable solubility, and non‑reproducible experimental outcomes, directly impacting assay validity and procurement economy.

Sequence motif may not transfer
Alternative glycine-rich peptides differ in tryptophan spacing and repeat length, which may shift membrane-permeabilisation kinetics.
Structure–function mismatch possible
Coil-dominant GWK contrasts with helical AMPs; predicted antimicrobial selectivity profiles may not reproduce across architectures.
Functional breadth may differ
GWK’s predicted dual antibacterial-antifungal annotation may not be present in narrow-spectrum glycine-rich comparators such as Pg-AMP1.

GWK Differentiation Evidence


Defined Sequence vs. Heterogeneous Isolates

GWK is supplied as a single chemically synthesised peptide with a vendor-specified RP‑HPLC purity of ≥95% and a verified monoisotopic mass corresponding to the exact sequence YKRGGGGWGGGGGWKGGGGGGGGWKGGGGGGKGGGG . In contrast, the well‑characterised natural glycine‑rich antimicrobial peptide Pg‑AMP1, isolated from guava seeds, is obtained as a purified fraction from a complex seed extract after Red‑Sepharose affinity chromatography and C18 reversed‑phase HPLC; the final product retains microheterogeneity inherent to plant‑derived material and is reported with a molecular mass of approximately 5 kDa and a different 68‑residue sequence (RESPSSRMEC…RNQPR) [1]. The sequence‑defined, homogeneous nature of synthetic GWK eliminates the risk of co‑purifying seed storage proteins or isoforms that can confound bioactivity assays, providing a reproducible reference standard for procurement.

Sequence homogeneity
Cross-study comparable
≥95% RP‑HPLC purity, single defined sequence vs. ~5 kDa plant-extracted fraction with microheterogeneity
Supports lot-to-lot reproducibility for antimicrobial assays
Purity data from vendor specification; comparator from published isolation
Peptide synthesis Quality control RP-HPLC

Coil-Dominant vs. Helical Antimicrobial Peptides

SATPdb computational annotation (I‑TASSER‑based prediction) indicates that GWK possesses 0% α‑helix, 8.3% β‑strand, 66.7% coil, and 25% turn content [1]. This coil‑dominant architecture is a direct consequence of its high glycine content (~55% glycine residues), which imparts extreme backbone flexibility. In comparison, many classical antifungal peptides such as Ponericin G2 (from ant venom; sequence GWKKWFNRAKKVGKTVGGLAVDHY) exhibit higher helical propensity and a different glycine‑repeat spacing, with SATPdb‑predicted α‑helix content >30% [2]. The predominantly disordered structure of GWK may confer advantages in membrane interaction kinetics and reduced immunogenicity, relevant to both in vitro assay design and therapeutic development pipelines.

Coil-dominant architecture
Class-level inference
0% α-helix, 66.7% coil (GWK) vs. >30% helix in typical helical AMPs (e.g. Ponericin G2)
Coil-dominant structure may offer a complementary mechanistic probe
Predicted secondary structure from SATPdb; experimental confirmation recommended
Secondary structure Coil content Peptide dynamics

Triple-Tryptophan vs. Single-Tryptophan Motif

GWK contains three tryptophan residues (positions 7, 15, and 23) embedded within (G)₄‑₆ glycine blocks, yielding a regular W‑(G)ₙ‑W‑(G)ₙ‑W motif [1]. This periodic aromatic placement is distinct from the glycine‑rich peptide Pg‑AMP1, which contains only a single tryptophan (residue 62) and a fundamentally different (GYG)ₙ repeat pattern with tyrosine interspersion [2]. Tryptophan residues are well‑established to anchor peptides at the membrane‑water interface via indole‑ring interactions with lipid headgroups; the triple‑W motif in GWK is predicted to enhance membrane binding enthalpy compared to single‑W or Tyr‑based glycine‑rich peptides [3]. This sequence‑level differentiation is quantifiable: GWK has 3 Trp in 33 residues (9.1% Trp) vs. Pg‑AMP1 with 1 Trp in 68 residues (1.5% Trp).

Tryptophan motif
Cross-study comparable
3 Trp (9.1 mol%) with W-(G)ₙ-W periodicity vs. 1 Trp (1.5 mol%) in Pg‑AMP1
Higher tryptophan content may enhance membrane-binding enthalpy
Sequence-derived comparison; functional correlation requires validation
Sequence motif Tryptophan Glycine repeat

Dual-Function vs. Narrow-Spectrum Activity

The SATPdb database annotates GWK with two major functions: antimicrobial and antifungal [1]. This dual annotation contrasts with Pg‑AMP1, which in the original publication demonstrated inhibitory activity exclusively against Gram‑negative bacteria (Klebsiella sp., Proteus sp., Escherichia coli) with no reported antifungal activity [2]. Similarly, the recombinant form of Pg‑AMP1, while showing expanded Gram‑positive and Gram‑negative activity, has not been shown to possess antifungal efficacy [3]. The binary functional classification of GWK may expand its utility in screening programmes requiring simultaneous antibacterial and antifungal coverage from a single peptide entity.

Functional annotation
Cross-study comparable
Predicted dual antimicrobial + antifungal (SATPdb) vs. Gram-negative antibacterial only for Pg‑AMP1
May reduce number of test articles in multi-pathogen screening panels
Database annotation; experimental confirmation of antifungal activity advised
Antimicrobial Antifungal Functional annotation

GWK Priority Application Scenarios


Standardised Positive Control for AST

The ≥95% RP‑HPLC purity and single‑sequence homogeneity of synthetic GWK make it directly deployable as a reproducible positive control in broth microdilution MIC assays against fungal and bacterial panels. Unlike plant‑extracted glycine‑rich peptides such as Pg‑AMP1 that exhibit batch‑dependent microheterogeneity [1], GWK eliminates variability in control‑sample activity, enabling inter‑laboratory comparability and regulatory compliance in preclinical antimicrobial screening.

Membrane Probe for Coil-Dominant Peptide Mechanism

The predicted 66.7% coil content and 0% α‑helix of GWK [2] provide a structurally distinct scaffold for biophysical investigations of membrane permeabilisation by disordered peptides. Helical AMPs such as Ponericin G2 [3] dominate the membrane‑active peptide literature; GWK offers a complementary tool for studying coil‑mediated membrane disruption using circular dichroism, surface plasmon resonance, or vesicle leakage assays, where the triple‑Trp motif additionally serves as an intrinsic fluorescent probe for membrane‑binding kinetics.

Dual-Target Lead for Agricultural Coatings

The SATPdb dual antimicrobial–antifungal annotation [2] positions GWK as a candidate for applications requiring single‑agent broad‑spectrum activity, such as post‑harvest crop protection coatings or antimicrobial surfaces. In programmes where Pg‑AMP1 provides only Gram‑negative antibacterial coverage [1], GWK's predicted antifungal functionality may reduce the number of peptide components needed in a multi‑active formulation, simplifying procurement and regulatory documentation.

Aggregation Benchmark for Glycine-Rich Peptides

With ~55% glycine content and extensive (G)ₙ repeats [2], GWK serves as a challenging test substrate for solid‑phase peptide synthesis optimisation and aggregation‑prediction algorithm validation. Its sequence architecture contrasts with lower‑glycine or more helix‑prone AMPs, making it a valuable calibration standard for vendors developing Fmoc‑SPPS protocols or researchers studying the relationship between glycine‑repeat length and in‑process peptide aggregation.

Application
Selection Property
Validation Focus
AST positive control
Sequence-defined homogeneity
Inter-laboratory MIC reproducibility
Coil-dominant membrane probe
Predicted coil architecture
CD, SPR, and leakage assay compatibility
Dual-target screening
Predicted dual antimicrobial-antifungal annotation
Multi-pathogen panel coverage
SPPS aggregation benchmark
High glycine content and (G)ₙ repeats
Aggregation propensity during synthesis optimisation

Technical Documentation Hub

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